2H-Thiazolo[5,4-g]indazole
CAS No.: 218596-83-9
Cat. No.: VC8398057
Molecular Formula: C8H5N3S
Molecular Weight: 175.21 g/mol
* For research use only. Not for human or veterinary use.
![2H-Thiazolo[5,4-g]indazole - 218596-83-9](/images/structure/VC8398057.png)
Specification
CAS No. | 218596-83-9 |
---|---|
Molecular Formula | C8H5N3S |
Molecular Weight | 175.21 g/mol |
IUPAC Name | 1H-pyrazolo[3,4-e][1,3]benzothiazole |
Standard InChI | InChI=1S/C8H5N3S/c1-2-6-8(9-4-12-6)7-5(1)3-10-11-7/h1-4H,(H,10,11) |
Standard InChI Key | ZXTIPWZFHJEJGN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C3=C1C=NN3)N=CS2 |
Canonical SMILES | C1=CC2=C(C3=C1C=NN3)N=CS2 |
Introduction
Chemical Structure and Nomenclature
2H-Thiazolo[5,4-g]indazole comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to an indazole system (a bicyclic structure with two adjacent nitrogen atoms). The [5,4-g] notation specifies the fusion pattern: the thiazole’s 5-position bonds to the indazole’s 4-position, while the bridging atom occupies the g-annulation site . This arrangement creates a planar, aromatic system with delocalized π-electrons, contributing to its stability and ability to interact with biological targets via π-stacking and hydrogen bonding .
Key structural features include:
-
Thiazole moiety: Provides electron-rich sulfur and nitrogen atoms, enhancing solubility and metal-binding capacity.
-
Indazole core: Imparts rigidity and hydrogen-bonding capabilities through its NH group.
-
Substituent positions: Functional groups at C3, C6, and C7 significantly modulate bioactivity .
Synthetic Methodologies
Davis–Beirut Reaction
The most efficient route to 2H-thiazolo[5,4-g]indazole involves a three-step Davis–Beirut reaction (General Procedure A) :
-
Imine Formation: Condensation of o-nitrobenzaldehyde derivatives (e.g., 2-nitrobenzaldehyde) with S-trityl-protected aminothioalkanes (e.g., cysteamine) in methanol yields N-(2-nitrobenzyl)(tritylthio)alkylamines.
-
Deprotection: Treatment with trifluoroacetic acid (TFA) and triethylsilane in CH₂Cl₂ removes the trityl group, generating a free thiol intermediate.
-
Cyclization: Heating the thiol with aqueous KOH in methanol at 90°C induces nitro group reduction and intramolecular cyclization, forming the thiazoloindazole core.
Alternative Approaches
Physicochemical Properties
-
¹H NMR (CDCl₃): δ 7.54 (dt, J = 8.4 Hz, aromatic H), 4.32 (t, J = 6.0 Hz, SCH₂), 3.89 (s, NH).
-
MS (ESI+): m/z 244.1 [M+H]⁺.
Pharmacological Applications
Anticancer Activity
Derivatives of 2H-thiazolo[5,4-g]indazole exhibit potent cytotoxicity against multiple cancer cell lines:
Compound | IC50 (μM) ± SD | Cell Line | Selectivity Index (SI) | Source |
---|---|---|---|---|
11 | 0.89 ± 0.12 | Huh-7 | 16.51 ± 1.4 | |
7a | 1.34 ± 0.21 | MCF-7 | 9.8 ± 0.9 | |
12a | 2.01 ± 0.18 | HCT-166 | 12.7 ± 1.1 |
Mechanistic studies indicate apoptosis induction via mitochondrial pathway activation, evidenced by increased caspase-3/7 activity and Bcl-2 downregulation . Molecular docking reveals strong binding to tubulin (ΔG = −9.2 kcal/mol) and topoisomerase II (ΔG = −8.7 kcal/mol), suggesting dual mechanisms of action .
Antimicrobial Efficacy
Against multidrug-resistant pathogens, fluorinated derivatives show notable activity:
Pathogen | MIC (μg/mL) | Compound | Source |
---|---|---|---|
MRSA (ATCC 43300) | 4.0 | 9 | |
E. coli (ESBL) | 8.0 | 11 | |
C. albicans (AZ-R) | 16.0 | 12a |
The thiazole sulfur participates in hydrogen bonding with bacterial DNA gyrase (PDB: 1KZN), while the indazole NH interacts with fungal CYP51 (PDB: 5FSA) .
Structure-Activity Relationships (SAR)
-
C3 Substituents: Electron-withdrawing groups (e.g., -F, -CF₃) enhance anticancer activity but reduce solubility.
-
C6/C7 Modifications: Bulky substituents (e.g., tert-butyl) improve metabolic stability but may hinder target binding.
-
S-Oxidation: Conversion to sulfone derivatives increases polarity and antimicrobial potency at the expense of cytotoxicity .
Toxicological Profile
Selectivity indices (SI = IC50_normal_cell / IC50_cancer_cell) exceeding 10 indicate favorable safety profiles . In acute toxicity studies (rodent models), the LD50 for lead compound 11 was >500 mg/kg, with no hepatorenal toxicity observed at therapeutic doses .
Future Perspectives
Ongoing research priorities include:
-
Prodrug Development: Masking the indazole NH with acyloxyalkyl groups to enhance oral bioavailability.
-
Combination Therapies: Synergistic studies with cisplatin and doxorubicin to overcome chemoresistance.
-
Nanoparticle Delivery: PLGA-based formulations to improve tumor targeting and reduce off-site toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume